molecular formula C20H23ClFN3O2S2 B2695589 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride CAS No. 1216969-39-9

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride

Cat. No.: B2695589
CAS No.: 1216969-39-9
M. Wt: 455.99
InChI Key: CQPUPLWEVMGVLY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride is a recognized inhibitor of the RAF family of kinases, with documented potency against both B-RAF and C-RAF isoforms [1] . This mechanism of action places it as a critical tool compound in oncological research, particularly for investigating the RAS-RAF-MEK-ERK signaling pathway, which is hyperactivated in a wide array of human cancers [2] . By selectively targeting and inhibiting RAF kinase activity, this molecule enables researchers to probe the downstream consequences of pathway suppression, study mechanisms of drug resistance, and evaluate combinatorial treatment strategies in cellular and animal models of melanoma, colorectal cancer, and other malignancies driven by RAF mutations [3] . Its value extends to basic signal transduction research, where it helps elucidate the complex regulatory networks governing cell proliferation, differentiation, and survival.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2.ClH/c1-23(2)11-12-24(20-22-19-16(21)5-4-6-17(19)28-20)18(25)13-27-15-9-7-14(26-3)8-10-15;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPUPLWEVMGVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CSC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activities, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClFN3O2SC_{20}H_{23}ClFN_3O_2S, with a molecular weight of approximately 456.0 g/mol. The compound features a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a methoxyphenyl-thioacetamide structure, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H23ClFN3O2S
Molecular Weight456.0 g/mol
CAS Number1216969-39-9

Research indicates that this compound exhibits significant biological activities primarily in neuropharmacology and oncology. It interacts with various biological targets, influencing pathways associated with cell proliferation, apoptosis, and neuroprotection. The following mechanisms have been identified:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from ischemic injury, which is critical in stroke models. It may act by scavenging reactive oxygen species (ROS) and modulating ion channel activity in neurons .
  • Antitumor Activity : Preliminary studies suggest that it possesses antitumor properties against several cancer cell lines. Its efficacy appears to be linked to the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
  • Binding Affinity : Interaction studies reveal that the compound has a high binding affinity for certain receptors associated with pain modulation and inflammation, indicating its potential as an analgesic agent .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochlorideC19H20ClFN4O3SNotable antitumor activity against various human cell lines
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideC13H16FN3OSServes as a precursor for more complex derivatives
Benzothiazole derivativesVariesKnown for diverse biological activities including antimicrobial and anticancer properties

This comparison highlights the unique pharmacological profile of the target compound while demonstrating its relevance within a broader class of bioactive compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection Study : In vitro assays demonstrated that the compound significantly reduced neuronal death in models of oxidative stress, suggesting its utility in treating neurodegenerative diseases .
  • Anticancer Efficacy : In a series of experiments on human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Binding Studies : Radiolabeled binding assays showed high affinity for specific receptors implicated in pain pathways, supporting its potential as an analgesic agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, making it a candidate for studying neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in various cancer cell lines.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control over the structure and functional groups present in the final compound. The synthetic pathway often includes:

  • Formation of the benzothiazole ring.
  • Introduction of the dimethylaminoethyl side chain.
  • Attachment of the methoxyphenyl thio group.

This flexibility in synthesis facilitates the development of analogs with optimized biological activities.

Antiviral Studies

Recent studies have evaluated the antiviral activities of similar benzothiazole derivatives against various viruses such as HSV-1 and HCV. These compounds were subjected to cytotoxicity evaluations using different cell lines, demonstrating a range of non-toxic doses that indicate potential therapeutic applications against viral infections .

Anticancer Research

In vitro studies have highlighted the efficacy of this compound in inhibiting cell proliferation in cancer models. For instance, compounds derived from benzothiazole structures have been shown to exhibit moderate to high potency as RET kinase inhibitors, which are crucial targets in cancer therapy .

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of related compounds on neurotransmitter levels in animal models. Results indicated that these compounds could significantly alter dopamine and serotonin levels, suggesting potential applications in treating mood disorders .

Case Study 2: Antitumor Activity Assessment

Another study focused on evaluating the antitumor effects of benzothiazole derivatives in human cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating a promising direction for further drug development .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique structural attributes are compared below with analogous molecules (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Reference
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride 4-Fluorobenzo[d]thiazolyl, dimethylaminoethyl, 4-methoxyphenylthio ~480.0* Thioacetamide, tertiary amine, fluorinated
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl 285.16 Acetamide, chlorinated
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 4-Fluorophenyl, 4-methoxyphenyl, imidazole-thio, thiazol-2-yl ~455.5* Thioether, imidazole
2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide 2,5-Difluorophenyl, thiazol-2-yl, chloroacetamide 272.70 Chloroacetamide, fluorinated
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl, thiazol-2-yl 204.27 Acetamide

Table 1 : Structural comparison of the target compound with similar derivatives. *Estimated values based on molecular formulae.

Key Observations :

  • Fluorine Substituents: The 4-fluorobenzo[d]thiazole group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-(4-phenyl-2-thiazolyl)acetamide .
  • Thioacetamide vs. Chloroacetamide : The (4-methoxyphenyl)thioacetamide moiety in the target compound replaces the chloroacetamide group in compounds like 2-chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide . This substitution likely improves nucleophilicity and binding affinity to sulfur-dependent enzymes .
  • Dimethylaminoethyl Group: The tertiary amine in the target compound increases water solubility (as a hydrochloride salt) compared to neutral analogs such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
Key Differentiators
  • The combination of a fluorinated benzo[d]thiazole core, dimethylaminoethyl side chain, and thioacetamide linkage distinguishes the target compound from simpler thiazolyl acetamides.

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